

# Application Notes and Protocols for Hpk1-IN-26 Administration in Animal Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hpk1-IN-26*

Cat. No.: *B10857815*

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These application notes provide detailed protocols for the preparation and administration of **Hpk1-IN-26**, a dual inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase-Like Kinase (GLK), for use in animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **Hpk1-IN-26**, particularly in the fields of immuno-oncology and infectious diseases.

## Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1] [2] Primarily expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, which can limit the immune system's ability to mount an effective anti-tumor or anti-pathogen response.[3] Inhibition of HPK1 is a promising therapeutic strategy to enhance immune function.[3][4] **Hpk1-IN-26** is a potent inhibitor of HPK1 and GLK and has been investigated for its potential in treating infections by animal pathogens.[5][6]

## Data Presentation

### Table 1: In Vivo Formulation Protocols for Hpk1-IN-26

Protocol	Component 1	Component 2	Component 3	Component 4	Final Concentration	Notes
1	10% DMSO	40% PEG300	5% Tween-80	45% Saline	2.5 mg/mL (6.80 mM)	Requires sonication for clear solution. If continuous dosing exceeds half a month, this protocol should be used with caution.[5]
2	10% DMSO	90% (20% SBE- $\beta$ -CD in Saline)	-	-	2.5 mg/mL (6.80 mM)	Requires sonication for clear solution.[5]
3	10% DMSO	90% Corn Oil	-	-	2.5 mg/mL (6.80 mM)	Requires sonication for clear solution.[5]

## Table 2: Representative Pharmacokinetic and Dosing Parameters for Small Molecule HPK1 Inhibitors in Mice

Note: The following data is for other HPK1 inhibitors and should be used as a reference for designing studies with **Hpk1-IN-26**. Actual parameters for **Hpk1-IN-26** must be determined experimentally.

Parameter	Value	Animal Model	Administration Route	Reference
Dosage	30 mg/kg, twice daily	CT26 syngeneic tumor model	Oral (p.o.)	[7]
Dosage	100 mg/kg	BALB/c mice	Oral (p.o.)	[7]
Half-life (t <sub>1/2</sub> )	0.6 hours	Mice	Intravenous (i.v.) at 1 mg/kg	[7]
Max Concentration (C <sub>max</sub> )	1801 ng/mL	Mice	Oral (p.o.) at 10 mg/kg	[7]
Oral Bioavailability (F)	116%	Mice	10 mg/kg	[7]

## Experimental Protocols

### Protocol 1: Preparation of Hpk1-IN-26 for Oral Administration

This protocol details the preparation of a 2.5 mg/mL solution of **Hpk1-IN-26** suitable for oral gavage in mice, based on the formulation with PEG300 and Tween-80.

Materials:

- **Hpk1-IN-26** powder
- Dimethyl sulfoxide (DMSO), newly opened
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes

- Sonicator

#### Procedure:

- Prepare a stock solution: Dissolve **Hpk1-IN-26** in DMSO to create a 25.0 mg/mL stock solution. Gentle warming and sonication may be required to achieve a clear solution.
- Prepare the vehicle: In a sterile tube, combine the vehicle components in the following order, ensuring thorough mixing after each addition:
  - Add 400  $\mu$ L of PEG300.
  - Add 50  $\mu$ L of Tween-80 and mix until uniform.
- Prepare the final formulation: To prepare 1 mL of the final 2.5 mg/mL solution, add 100  $\mu$ L of the 25.0 mg/mL **Hpk1-IN-26** stock solution to the prepared vehicle.
- Finalize the solution: Add 450  $\mu$ L of saline to the mixture to bring the total volume to 1 mL.
- Ensure solubility: Vortex the final solution thoroughly. If any precipitation is observed, use an ultrasonic bath to achieve a clear solution.[5]
- Administration: The freshly prepared solution should be used on the same day for oral administration to animal models.

## Protocol 2: Evaluation of In Vivo Target Engagement

This protocol describes a method to assess the pharmacodynamic effects of **Hpk1-IN-26** by measuring the phosphorylation of its downstream target, SLP76, in mouse splenocytes.

#### Animal Model:

- BALB/c mice

#### Procedure:

- Compound Administration: Administer **Hpk1-IN-26** orally at the desired dose (e.g., 100 mg/kg).

- **T-cell Activation:** At a specified time point post-administration (e.g., 3 hours), inject mice intraperitoneally with an anti-CD3 antibody to stimulate T-cell activation.
- **Spleen Collection:** Euthanize mice at a later time point (e.g., 4 hours after antibody treatment) and collect the spleens.
- **Cell Suspension:** Prepare a single-cell suspension from the spleens.
- **Phospho-Flow Cytometry:** Use phospho-flow cytometry to detect the phosphorylation of SLP76 at Serine 376 (pS376 SLP-76) in T-cell populations. A reduction in pS376 SLP-76 levels compared to vehicle-treated controls indicates target engagement by **Hpk1-IN-26**.

## Protocol 3: Assessment of Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **Hpk1-IN-26** in a CT26 colorectal carcinoma model.

Animal Model:

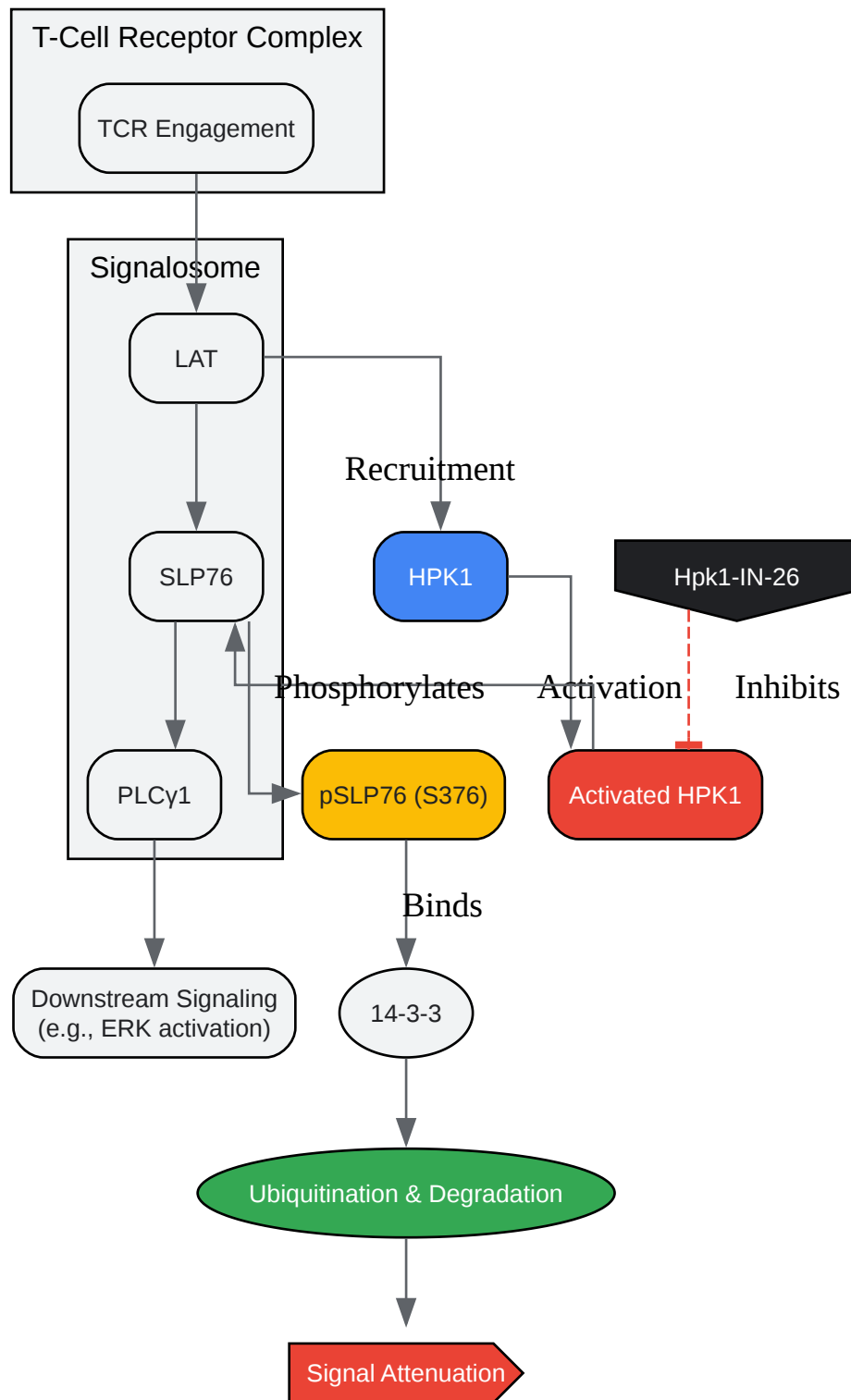
- BALB/c mice

Procedure:

- **Tumor Inoculation:** Subcutaneously inoculate BALB/c mice with CT26.WT colorectal carcinoma cells.
- **Randomization:** Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, **Hpk1-IN-26**, anti-PD-1, **Hpk1-IN-26** + anti-PD-1).
- **Treatment:**
  - Administer **Hpk1-IN-26** orally, for example, at a dose of 30 mg/kg twice daily.
  - Administer anti-PD-1 antibody intraperitoneally, for instance, at 3 mg/kg on a specified schedule (e.g., days 1, 4, 8, and 11 post-randomization).
- **Monitoring:** Monitor tumor growth by measuring tumor volume at regular intervals.

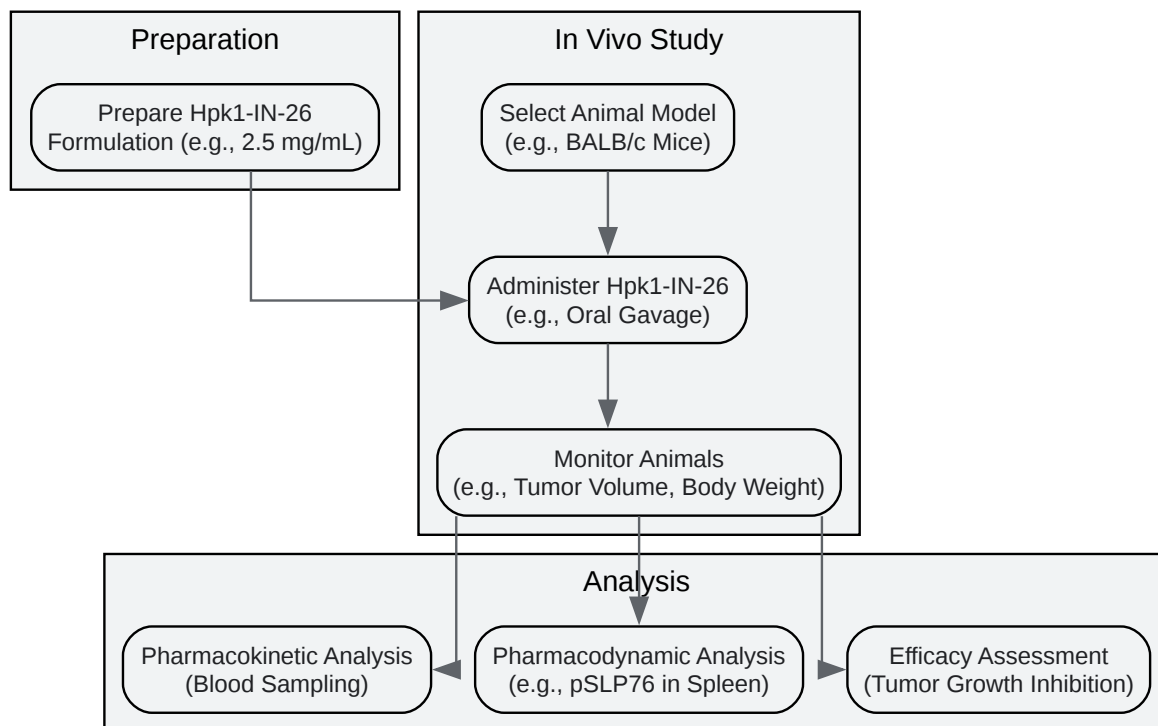
- **Efficacy Endpoint:** The primary endpoint is tumor growth inhibition (TGI). The study may also include analysis of tumor-infiltrating lymphocytes (TILs) and cytokine levels in the tumor microenvironment.

## Visualizations



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Caption: HPK1 Signaling Pathway and Point of Inhibition.



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